1-Amino-2-cyclopropylpropan-2-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

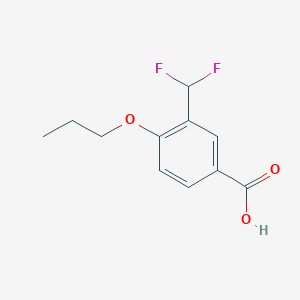

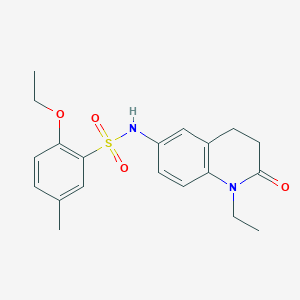

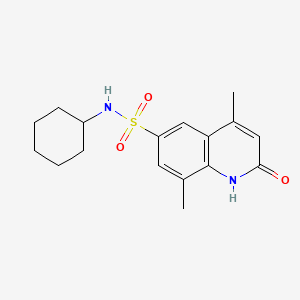

1-Amino-2-cyclopropylpropan-2-ol is a chemical compound with the CAS Number: 868851-43-8 . It has a molecular weight of 115.18 . The IUPAC name for this compound is 1-amino-2-cyclopropyl-2-propanol . It is typically in the form of an oil .

Molecular Structure Analysis

The InChI code for 1-Amino-2-cyclopropylpropan-2-ol is 1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.It is typically in the form of an oil . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Applications De Recherche Scientifique

Catalytic Activity and Mechanistic Insights

A study on the catalytic activity of manganese(II) compounds towards peroxides, exploring catalase and peroxidase-like activities, could offer insights into the reactivity and potential applications of related compounds in catalysis and oxidative processes (Lessa et al., 2009).

Organic Synthesis Techniques

Research on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase demonstrates advances in organic synthesis techniques, potentially applicable to the synthesis of related compounds (Tornøe et al., 2002).

Metal-Organic Frameworks and Materials Science

The synthesis and characterization of open-framework neodymium oxalates highlight the role of organic functional groups in developing materials with specific properties, relevant to the structural study of related compounds (Vaidhyanathan et al., 2002).

Biochemical and Enzymatic Studies

A study on the formation of cyanide from 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene offers insights into enzyme-catalyzed reactions and the biochemical properties of related amino compounds (Peiser et al., 1984).

Orientations Futures

While specific future directions for 1-Amino-2-cyclopropylpropan-2-ol oxalate are not available, there is ongoing research into the effects of oxalate and its derivatives. For example, there is interest in developing efficient methods to quantify oxalate due to its ubiquity . Additionally, recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability . Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .

Propriétés

IUPAC Name |

1-amino-2-cyclopropylpropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-6(8,4-7)5-2-3-5;3-1(4)2(5)6/h5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIXZGFTBMGNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CC1)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2673501.png)

![N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2673507.png)

![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)

![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)